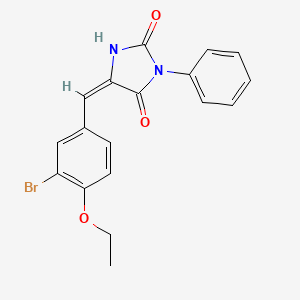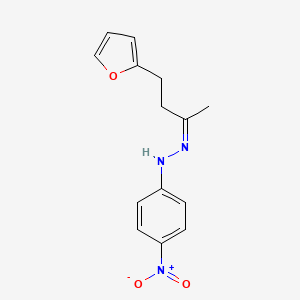![molecular formula C21H24N4O2 B5375602 4-(3-hydroxy-3-methylbutyl)-N-[(3-phenyl-1H-1,2,4-triazol-5-yl)methyl]benzamide](/img/structure/B5375602.png)
4-(3-hydroxy-3-methylbutyl)-N-[(3-phenyl-1H-1,2,4-triazol-5-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-hydroxy-3-methylbutyl)-N-[(3-phenyl-1H-1,2,4-triazol-5-yl)methyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a triazole derivative that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 4-(3-hydroxy-3-methylbutyl)-N-[(3-phenyl-1H-1,2,4-triazol-5-yl)methyl]benzamide is not fully understood. However, it has been suggested that this compound may exert its pharmacological activities by inhibiting the cyclooxygenase (COX) enzyme, which is involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever. By inhibiting COX, this compound may reduce the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic activities.
Biochemical and Physiological Effects:
Studies have shown that 4-(3-hydroxy-3-methylbutyl)-N-[(3-phenyl-1H-1,2,4-triazol-5-yl)methyl]benzamide exhibits various biochemical and physiological effects. It has been reported to reduce the levels of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6). Additionally, this compound has been shown to decrease the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), which are markers of oxidative stress.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-(3-hydroxy-3-methylbutyl)-N-[(3-phenyl-1H-1,2,4-triazol-5-yl)methyl]benzamide in lab experiments is its broad-spectrum pharmacological activities. This compound has been shown to exhibit anti-inflammatory, analgesic, antipyretic, antifungal, antibacterial, and antitumor activities. Additionally, it has been reported to be relatively safe and well-tolerated in animal studies.
However, one of the limitations of using this compound in lab experiments is its limited solubility in water. This may affect its bioavailability and pharmacokinetics. Additionally, the exact mechanism of action of this compound is not fully understood, which may limit its potential therapeutic applications.
Future Directions
Further research is needed to fully understand the mechanism of action of 4-(3-hydroxy-3-methylbutyl)-N-[(3-phenyl-1H-1,2,4-triazol-5-yl)methyl]benzamide. Additionally, studies are needed to investigate its potential therapeutic applications in various disease conditions, such as cancer, inflammation, and infectious diseases. Furthermore, the development of novel formulations and delivery systems may improve its bioavailability and pharmacokinetics.
Synthesis Methods
The synthesis of 4-(3-hydroxy-3-methylbutyl)-N-[(3-phenyl-1H-1,2,4-triazol-5-yl)methyl]benzamide has been reported in the literature using different methods. One of the most commonly used methods involves the reaction of 4-(3-hydroxy-3-methylbutyl)benzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-phenyl-1H-1,2,4-triazole-5-methanol to give the desired product.
Scientific Research Applications
The 4-(3-hydroxy-3-methylbutyl)-N-[(3-phenyl-1H-1,2,4-triazol-5-yl)methyl]benzamide has been studied for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, analgesic, and antipyretic activities. Additionally, this compound has been shown to possess antifungal, antibacterial, and antitumor activities.
properties
IUPAC Name |
4-(3-hydroxy-3-methylbutyl)-N-[(3-phenyl-1H-1,2,4-triazol-5-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c1-21(2,27)13-12-15-8-10-17(11-9-15)20(26)22-14-18-23-19(25-24-18)16-6-4-3-5-7-16/h3-11,27H,12-14H2,1-2H3,(H,22,26)(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYFCNTSQSCMSMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC=C(C=C1)C(=O)NCC2=NC(=NN2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-methyl-N-(2-phenylethyl)-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5375531.png)

![N-[2-(4-bromophenyl)-1-(1-piperazinylcarbonyl)vinyl]-2-chlorobenzamide](/img/structure/B5375541.png)
![methyl 2-{[(1H-benzimidazol-2-ylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5375545.png)


![3-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]phenol](/img/structure/B5375559.png)

![2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(cyclopropylmethyl)acetamide](/img/structure/B5375569.png)
![7-methyl-3-[2-(3-pyrrolidinyl)benzoyl]-3,7,11-triazaspiro[5.6]dodecan-12-one dihydrochloride](/img/structure/B5375572.png)
![4-(2,6-dimethylpyridin-3-yl)-N-[2-(tetrahydrofuran-3-yl)ethyl]pyrimidin-2-amine](/img/structure/B5375578.png)
![3-ethyl-5-({2-[2-(methylthio)phenyl]-1H-imidazol-1-yl}methyl)isoxazole](/img/structure/B5375581.png)
![3-[(2-biphenylylamino)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5375610.png)